4-Acetylphenyl ether

Description

Contextual Significance in Contemporary Chemical Science

In modern chemical science, the significance of 4-acetylphenyl ether lies in its versatility as a synthetic intermediate. vulcanchem.com Its structure, containing aromatic rings, ketone groups, and an ether linkage, allows for a variety of chemical transformations. vulcanchem.com These functional groups serve as reactive sites for further molecular elaboration, making it a key component in the construction of more complex molecules. It is widely utilized in organic synthesis and plays a role in the development of pharmaceuticals and materials for the fragrance industry. guidechem.com The compound serves as a foundational structure for creating novel polymers, dyes, and pigments. ontosight.ai Furthermore, its derivatives are explored in medicinal chemistry as potential lead compounds for developing new therapeutic agents. ontosight.aievitachem.com

Overview of Key Research Domains

The application of this compound and its derivatives spans several key research domains:

Materials Science: The compound is a building block for the synthesis of new polymers. ontosight.aicymitquimica.com Its rigid structure is beneficial for creating materials with specific thermal and mechanical properties. Research has also explored its use in the development of liquid crystals and photosensitive materials, where the azobenzene (B91143) derivatives of acetylphenyl compounds are studied for their photoswitching properties. dntb.gov.uaiucr.orgrsc.org

Medicinal Chemistry: In the pharmaceutical field, this compound is considered a scaffold for designing and synthesizing potential drug candidates. ontosight.ai Research has shown that derivatives can exhibit interesting biological activities, making them candidates for further investigation in areas such as oncology. ontosight.ai The core structure is often modified to interact with specific biological targets, such as enzymes or receptors. evitachem.com For instance, it is used as a precursor in the synthesis of complex heterocyclic systems with potential pharmacological activity. vulcanchem.com

Organic Synthesis: As a multifunctional molecule, it is a versatile intermediate for a wide range of chemical reactions. The acetyl groups can undergo transformations like oxidation, reduction, or condensation, while the aromatic rings can be subjected to substitution reactions. vulcanchem.com This reactivity is exploited by synthetic chemists to build elaborate molecular architectures.

Historical Perspectives in Chemical Synthesis Research

The synthesis of ethers has a long history in organic chemistry, with the Williamson ether synthesis , developed by Alexander Williamson in 1850, remaining a fundamental method. gold-chemistry.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide. byjus.com For aromatic ethers like this compound, a common pathway involves the reaction of a phenoxide with an aryl halide, often catalyzed by copper (Ullmann condensation) or palladium. A plausible synthesis for this compound involves the reaction of 4-hydroxyacetophenone with a suitable halogenated phenyl compound. ontosight.ai

Another classical method for introducing an acetyl group to an aromatic ring is the Friedel-Crafts acylation . Theoretically, this compound could be synthesized via the diacetylation of diphenyl ether using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride. guidechem.com

The synthesis of the key precursor, 4-hydroxyacetophenone , is historically significant and is often achieved through the Fries rearrangement of phenyl acetate (B1210297). rsc.orggoogleapis.com This reaction, which involves the isomerization of a phenolic ester to a hydroxy aryl ketone, is typically promoted by a Lewis acid or a strong protic acid. jocpr.com Research over the years has explored a variety of catalysts and conditions to optimize the yield and regioselectivity of this rearrangement, favoring the para-substituted product (4-hydroxyacetophenone). rsc.orgchemicalbook.com

| Catalyst / Conditions | Product | Yield | Reference |

| Trifluoromethanesulfonic acid, 0 °C | 4-Hydroxyacetophenone | High | rsc.org |

| Hydrogen fluoride, 20-100 °C | 4-Hydroxyacetophenone | 94% | chemicalbook.com |

| Polyphosphoric acid, 20-100 °C | 4-Hydroxyacetophenone | 69% | chemicalbook.com |

| Boron trifluoride, 90 °C | 4-Hydroxyacetophenone | 56% | chemicalbook.com |

| p-Toluenesulfonic acid | o- and p-Hydroxyacetophenone | Good conversion | jocpr.com |

This table presents a selection of catalysts and conditions reported for the Fries rearrangement of phenyl acetate to produce hydroxyacetophenones.

These foundational reactions—the Williamson ether synthesis, Friedel-Crafts acylation, and the Fries rearrangement—form the historical bedrock upon which the synthesis of this compound and related compounds is built, demonstrating a continuum of chemical innovation from the 19th century to contemporary research. gold-chemistry.orggoogleapis.comresearch-solution.com

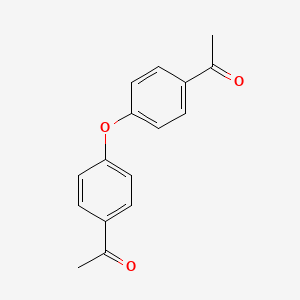

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-acetylphenoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11(17)13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12(2)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRGHDIUPMPHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180774 | |

| Record name | Acetophenone, 4',4'''-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2615-11-4 | |

| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[ethanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2615-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002615114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2615-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4',4'''-oxydi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2615-11-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylphenyl ether | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8X8CW85T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies

Classical and Modern Synthetic Approaches

Traditional synthesis often relies on sequential reactions to build the target molecule, while modern protocols aim for greater simplicity and efficiency.

The construction of molecules containing the 4-acetylphenyl ether moiety often involves multi-step organic reactions. evitachem.com These synthetic routes are designed to sequentially introduce the necessary functional groups. A common strategy involves first creating a core structure, such as a piperazine (B1678402) derivative, and then introducing the acetyl group in a subsequent step. vulcanchem.com For instance, the synthesis of 4-acetylphenyl phenoxyacetate (B1228835) analogs can be achieved through a sequence involving the acetylation of an aniline (B41778), formation of a phenoxyacetic acid, and a final coupling reaction to link the two fragments. vulcanchem.com

The logic of these multi-step pathways often involves the careful protection and deprotection of functional groups to ensure selective reactions. For example, in the synthesis of N-(4-acetylphenyl)-4-aminobenzenesulfonamide, a five-stage industrial process starting from β-phenylethylamine includes steps of acetylation, chlorosulfonation, amination, and hydrolysis to remove the acetyl protecting group. Similarly, the synthesis of complex derivatives may start with the reaction of 4-acetylphenol or 4-aminoacetophenone with other reagents to form key linkages like amides or thioamides, followed by further modifications. evitachem.comnih.gov

In contrast to lengthy multi-step sequences, facile synthetic protocols aim to produce target compounds in fewer steps and under milder conditions. A general, facile protocol for the synthesis of aryl ethers has been developed, which involves the reaction of alcohols or phenols with aryl ammonium (B1175870) salts at room temperature in the presence of a commercial base. researchgate.net This method is notable for its speed, broad substrate scope, and high chemo-selectivity. researchgate.net

Another example of a facile approach is the one-pot synthesis of N-((4-acetylphenyl) carbamothioyl) pivalamide (B147659). nih.gov In this procedure, pivaloyl chloride is first converted to pivaloyl isothiocyanate, which is then immediately reacted in the same vessel with 4-aminoacetophenone. nih.gov The reaction proceeds smoothly in dry acetone, and the final product is obtained in high purity after recrystallization. nih.gov Such protocols, which reduce the number of intermediate purification steps, are highly valued for their efficiency and simplicity. nih.govresearchgate.net

Multi-step Organic Synthesis Pathways

Catalytic Synthesis Innovations

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. The synthesis of compounds featuring the 4-acetylphenyl group has benefited significantly from innovations in metal-catalyzed reactions.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper co-catalyst in a basic medium. wikipedia.org It has been utilized in the synthesis of various 4-acetylphenyl derivatives, for example, by coupling 4-bromoacetophenone or 4-iodoacetophenone with different alkynes. d-nb.inforsc.org The reaction can be performed under mild, room-temperature conditions, making it suitable for complex molecule synthesis. wikipedia.org

Innovations in this area include carrying out the reaction under microwave irradiation to accelerate the process, often achieving full conversion in minutes. d-nb.info Furthermore, to address the common side reaction of alkyne homocoupling, modifications such as performing the reaction under a hydrogen-diluted atmosphere have been developed. nih.gov There are also copper-free versions of the Sonogashira coupling, and mechanochemical approaches using ball milling, which offer a solvent-free and eco-friendly alternative. acs.org

Table 1: Examples of Sonogashira Coupling Reactions to Synthesize 4-Acetylphenyl Derivatives Data sourced from a study on photo-activated Pd-catalyzed Sonogashira coupling. rsc.org

| Aryl Halide | Alkyne | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoacetophenone | Phenylacetylene | 4-Acetylphenyl phenyl acetylene | 4.0 | 91% |

| 4-Bromoacetophenone | Trimethylsilylacetylene | 4-Acetylphenyl trimethylsilyl (B98337) acetylene | 7.0 | 88% |

| 4-Bromoacetophenone | 1-Octyne | 1-Acetylphenyl-1-octyne | 14.0 | 85% |

A novel methodology for synthesizing polyketones involves the use of a manganese pincer complex as a catalyst. acs.orgchemrxiv.org This approach allows for the coupling of diketones and diols to create polyarylalkylketones (PAAKs), a class of polymers that bridges the gap between aliphatic polyketones and polyaryletherketones (PAEKs). acs.orgchemrxiv.orgchemrxiv.org

In this process, this compound serves as a diketone feedstock. acs.orgcore.ac.uk The polymerization is proposed to occur via a hydrogen-borrowing mechanism. acs.orgchemrxiv.orgnih.gov This mechanism involves the manganese catalyst facilitating the dehydrogenation of diols into dialdehydes. chemrxiv.orgchemrxiv.org These dialdehydes then undergo an aldol (B89426) condensation with the diketone (this compound) to form chalcone-type intermediates, which are subsequently hydrogenated to yield the final polyketone structure. acs.orgchemrxiv.orgchemrxiv.org This method is efficient, requiring low catalyst loading (0.5–1.0 mol %) and reaction times as short as two hours. acs.org

Table 2: Manganese-Catalyzed Coupling of this compound with Various Diols Data extracted from research on Manganese-Catalyzed Polyketone Synthesis. acs.org

| Diol Reactant | Resulting Polyketone Yield |

|---|---|

| 1,4-Benzenedimethanol (B118111) | 81% |

| 1,3-Benzenedimethanol | 84% |

| 1,4-Cyclohexanedimethanol | 55% |

| 1,6-Hexanediol | 88% |

| 1,10-Decanediol | 94% |

| D-Isosorbide | 61% |

A cutting-edge strategy in modern organic synthesis is the merger of photoredox catalysis with transition metal catalysis, particularly nickel. princeton.edu This dual catalytic system enables a variety of chemical transformations under mild conditions, often using visible light as an energy source. princeton.edubeilstein-journals.org These reactions are effective for forming carbon-carbon and carbon-heteroatom bonds. nsf.gov

The general mechanism involves a photocatalyst (often an iridium complex) that, upon light absorption, initiates a single-electron transfer (SET) process to generate a radical intermediate from one of the substrates. princeton.edubeilstein-journals.org Concurrently, a nickel(0) catalyst undergoes oxidative addition into an aryl halide (or another electrophile). princeton.edubeilstein-journals.org The radical intermediate then combines with the activated nickel(II) species to form a high-valent nickel(III) complex. princeton.edubeilstein-journals.org This complex subsequently undergoes reductive elimination to form the desired product and regenerate the nickel catalyst, completing the cycle. princeton.edubeilstein-journals.org This methodology has been applied to the C-H arylation of ethers and the coupling of α-carboxyl sp3-carbons with aryl halides, providing a powerful tool for constructing complex molecules containing moieties like 4-acetylphenyl. princeton.edubeilstein-journals.org

N-Heterocyclic Carbene (NHC) Catalysis in C-C Bond Acylation of Oxime Ethers

N-Heterocyclic carbene (NHC) catalysis offers a transition metal-free approach for C-C bond functionalization. acs.orgnih.gov This strategy has been successfully employed in the C-C bond acylation of oxime ethers. acs.orgnih.gov The reaction facilitates the coupling of a cyanoalkyl group from a cycloketone oxime derivative with an acyl group from an aldehyde, resulting in the formation of ketonitriles. acs.org These products are valuable intermediates for synthesizing nitrogen-containing pharmacologically active molecules. acs.org

The NHC-catalyzed process is noted for its environmentally friendly nature, use of readily available starting materials, and good product yields. acs.org Research in this area has explored the reaction of various cyclopentanone (B42830) oxime ethers bearing substituted phenyl rings with aromatic aldehydes. acs.org Both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., fluoro, ester) groups on the phenyl ring of the oxime ether are well-tolerated under these mild catalytic conditions, leading to ketonitriles in yields ranging from 50% to 82%. acs.org However, the current scope is primarily limited to aromatic aldehydes, with aliphatic and α,β-unsaturated aldehydes not being suitable substrates under the reported conditions. acs.org

Further developments in this field have established a radical-type cross-coupling between cycloketone oxime esters and aldehydes, also catalyzed by NHCs. rsc.org This method is characterized by its operational simplicity and the absence of external oxidants or reductants, demonstrating broad functional group compatibility. rsc.org

Derivatization Techniques

Synthesis of Acetylphenyl-Substituted Imidazolium (B1220033) Salts

The derivatization of this compound and related structures into imidazolium salts has been a subject of significant interest. A versatile one-pot method allows for the synthesis of a variety of symmetrically and unsymmetrically substituted imidazolium salts from formamidines and α-halo ketones. organic-chemistry.org This approach is often more efficient in terms of yield and simplicity compared to other methods. organic-chemistry.org

One specific application involves the reaction of 4-(1-H-imidazol-1-yl)acetophenone with various benzyl (B1604629) halides to produce 1-(4-acetylphenyl)-3-alkylimidazolium salts. nih.gov These salts have been characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FTIR, as well as elemental analysis. nih.gov

| Starting Material | Reagent | Product |

| 4-(1-H-imidazol-1-yl)acetophenone | Benzyl halides | 1-(4-acetylphenyl)-3-alkylimidazolium salts |

| Formamidines | α-halo ketones | Substituted imidazolium salts |

Table 1: Synthesis of Acetylphenyl-Substituted Imidazolium Salts.

Preparation of Maleimide (B117702) and Dihydropyrimidine (B8664642) Derivatives

The synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives has been reported, driven by the search for new biologically active compounds. ktu.edu The condensation of N-(4-acetylphenyl)-β-alanine with carbamide or potassium thiocyanate (B1210189) in refluxing acetic acid initially forms ureido acids, which then cyclize in the presence of hydrochloric acid to yield dihydropyrimidinedione and its 2-thio analogue, respectively. ktu.edu

Furthermore, a maleimide monomer, N-(4-acetylphenyl)maleimide (NAPMI), has been synthesized and subsequently derivatized to its oxime, carbazone, and thiosemicarbazone forms. researchgate.net These monomers have been subjected to radical homopolymerization. researchgate.net The general synthesis of N-substituted maleimides often involves the reaction of a substituted aniline with maleic anhydride (B1165640) to form an N-phenylmaleamic acid, which is then cyclized. ucl.ac.be

Formation of Acyl Thiourea (B124793) Derivatives

Acyl thiourea derivatives of 4-acetylphenyl compounds have been synthesized and characterized. For instance, N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide was prepared by reacting 2,4-dichlorobenzoyl isothiocyanate (generated in situ from 2,4-dichlorobenzoyl chloride and potassium thiocyanate) with 4-aminoacetophenone. nih.gov The synthesis of 1-(acyl/aroyl)-3-(substituted) thioureas is commonly achieved by reacting the corresponding acid chloride with potassium or ammonium thiocyanate, followed by treatment with an appropriate amine. conicet.gov.ar

The structure of these derivatives is often stabilized by intramolecular hydrogen bonding. researchgate.netacs.org For example, in 1-(4-acetylphenyl)-3-butyrylthiourea, an intramolecular N—H⋯O hydrogen bond is observed. researchgate.net

| Precursor | Reagent | Product |

| 2,4-dichlorobenzoyl chloride, Potassium thiocyanate, 4-aminoacetophenone | - | N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide |

| Acid chloride, Potassium/Ammonium thiocyanate, Amine | - | 1-(Acyl/aroyl)-3-(substituted) thiourea |

Table 2: Synthesis of Acyl Thiourea Derivatives.

Synthesis of Phenyl Ether-Containing Polymeric Materials

This compound serves as a key monomer in the synthesis of various polymeric materials. Poly(arylene ether)s with pendent functional groups have been prepared through nucleophilic aromatic substitution polycondensation reactions. acs.org For instance, an iodo-functional poly(arylene ether sulfone) was synthesized and subsequently modified via palladium-catalyzed cross-coupling reactions with 4-acetylphenyl boronic acid to introduce the acetylphenyl group. acs.org These polymers exhibit moderate thermal stability, with 5% weight loss temperatures ranging from 404 to 482 °C and glass transition temperatures between 131 and 165 °C. acs.org

In another approach, polyketones have been synthesized by coupling this compound with various aromatic and aliphatic diols using a manganese-catalyzed hydrogen-borrowing strategy. worktribe.com This method has yielded polyketones in moderate to excellent yields. worktribe.com For example, the coupling of this compound with 1,4-benzenedimethanol resulted in an 89% yield of the corresponding polyketone. worktribe.com

Additionally, bis-[4-(1-hydroxyethyl)phenyl] ether, obtained from the catalytic hydrogenation of bis-(4-acetyl)phenyl ether, is a precursor for Rolivsan resins. google.com

Reductive Etherification with Carbonyl-Based Compounds

Reductive etherification provides a direct route to synthesize ethers from carbonyl compounds and alcohols. thieme-connect.de While general protocols for this transformation exist, specific applications involving this compound are less detailed in the provided context. The reaction typically involves the use of a reducing agent, such as hydrogen with a platinum catalyst or triethylsilane with an iron(III) chloride catalyst, to couple a carbonyl compound with an alcohol. thieme-connect.deorganic-chemistry.orgorganic-chemistry.org This method is considered environmentally benign as water is often the only byproduct. thieme-connect.de The direct reductive etherification of this compound would involve its reaction with an alcohol in the presence of a suitable catalyst and reducing agent.

Synthesis of Metal Complexes with N-(4-acetylphenyl)-N-(diphenylphosphino)amine Ligands

The N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, also denoted as (p-CH₃CO)C₆H₄N(PPh₂)₂, is a versatile P,P-bidentate ligand used in the synthesis of various metal complexes. Its unique structure, featuring two diphenylphosphino groups attached to a nitrogen atom which is also bonded to an acetyl-functionalized phenyl ring, allows for the formation of stable chelate rings with transition metals. The synthesis of this ligand is typically achieved through the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine. researchgate.net

The coordination chemistry of this ligand has been explored with several transition metals, leading to the formation of complexes with interesting structural features and potential applications in catalysis.

The reaction of N-(4-acetylphenyl)-N-(diphenylphosphino)amine (1) with Group 6B metal hexacarbonyls, M(CO)₆ where M = Cr, Mo, W, results in the formation of cis-tetracarbonyl complexes with the general formula cis-[M(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}]. researchgate.netnih.gov These reactions are typically carried out by refluxing the ligand and the respective metal hexacarbonyl in a solvent like toluene. researchgate.net The resulting complexes have been characterized using various spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ³¹P) and elemental analysis. researchgate.netnih.gov The crystal structure of the chromium complex, cis-[Cr(CO)₄{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}] (2), has been determined by single-crystal X-ray diffraction, confirming the bidentate coordination of the ligand to the chromium center through the two phosphorus atoms. researchgate.net

Table 1: Synthesis of Group 6B Metal Complexes researchgate.net

| Complex | Metal Carbonyl Reactant | Solvent | Reaction Condition | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| cis-[Cr(CO)₄(1-κ²P,P)] (2) | Cr(CO)₆ | Toluene | Reflux, 30 hours | - | 217-220 |

| cis-[Mo(CO)₄(1-κ²P,P)] (3) | Mo(CO)₆ | Toluene | Reflux | 70 | 132-134 |

Data sourced from Al-Masri et al. (2021). researchgate.net

The N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand (1) also reacts with Group 10B metal precursors to form square planar complexes. researchgate.net Specifically, reactions with MCl₂(cod) (where M = Pd, Pt and cod = 1,5-cyclooctadiene) or with PdCl₂(PhCN)₂ yield complexes of the type cis-[MCl₂{(p-CH₃CO)C₆H₄N(PPh₂)₂-κ²P,P}]. researchgate.net These complexes have been characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and elemental analysis. researchgate.net

Table 2: Synthesis of Group 10B Metal Complexes researchgate.net

| Complex | Metal Precursor | Solvent | Yield (%) |

|---|---|---|---|

| cis-[PdCl₂(1-κ²P,P)] (4) | PdCl₂(PhCN)₂ | CH₂Cl₂ | 75 |

Data sourced from Al-Masri et al. (2020). researchgate.net

The synthesis of the disulfide and diselenide derivatives of the ligand has also been reported. The oxidation of (p-CH₃CO)C₆H₄N(PPh₂)₂ (1) with elemental sulfur or grey selenium affords the corresponding (p-CH₃CO)C₆H₄N(P(E)Ph₂)₂ (E = S (2), Se (3)). researchgate.net The crystal structures of these chalcogenide derivatives have been determined. researchgate.net

Reactivity and Mechanistic Investigations

Fundamental Reaction Pathways

The reactivity of 4-acetylphenyl ether is dictated by the electronic properties of the ether oxygen and the acetyl substituents on the aromatic rings. The ether group is generally considered an activating group in electrophilic aromatic substitution, while the acetyl group is a deactivating group.

Nucleophilic Reactivity Profiles

The primary sites for nucleophilic attack in this compound are the carbonyl carbons of the acetyl groups. The carbonyl group is polarized, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. savemyexams.com This reactivity is a cornerstone of ketone chemistry.

The addition of a nucleophile to the carbonyl carbon results in the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com The rate of this nucleophilic addition is influenced by the electronic environment. In the case of this compound, the ether linkage can donate electron density to the aromatic ring through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple acetophenone (B1666503). However, the acetyl group's electron-withdrawing nature still renders the carbonyl carbon susceptible to attack.

Common nucleophilic addition reactions at the carbonyl group include the formation of cyanohydrins with cyanide ions, and the addition of organometallic reagents like Grignard or organolithium reagents to form tertiary alcohols. chemconnections.org The general mechanism for nucleophilic addition can be either base-catalyzed, where a strong nucleophile directly attacks the carbonyl carbon, or acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Nucleophile | Reagent(s) | Product Type |

| Hydride ion (:H⁻) | NaBH₄, LiAlH₄ | Secondary alcohol |

| Cyanide ion (:CN⁻) | HCN, KCN | Cyanohydrin |

| Grignard Reagent (R-MgX) | R-MgX, then H₃O⁺ | Tertiary alcohol |

| Water (H₂O) | H₃O⁺ | Geminal diol (hydrate) |

| Alcohol (R'OH) | R'OH, H⁺ catalyst | Acetal/Ketal |

| Amine (RNH₂) | RNH₂, mild acid | Imine |

Electrophilic Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a key reaction for aryl ethers. The ether group is an ortho-, para- director due to its ability to donate a lone pair of electrons to the aromatic ring, stabilizing the arenium ion intermediate formed during the attack at these positions. organicchemistrytutor.commasterorganicchemistry.com Conversely, the acetyl group is a meta-director and a deactivating group because of its electron-withdrawing nature. masterorganicchemistry.com

In this compound, the two substituents are para to each other. The directing effects of the ether and acetyl groups are therefore on different rings. The ether group activates one ring towards electrophilic substitution at the positions ortho to the ether linkage. The acetyl group deactivates the other ring, directing any substitution to the meta position relative to the acetyl group.

A practical example of an electrophilic substitution reaction is the Friedel-Crafts acetylation of diphenyl ether to produce 4,4'-diacetyldiphenyl ether. google.comvulcanchem.com This reaction highlights the preference for substitution at the para position of the unsubstituted diphenyl ether. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OR (Ether) | Activating | Ortho, Para |

| -C(O)R (Acetyl) | Deactivating | Meta |

Ether Cleavage Mechanisms

The ether linkage in diaryl ethers like this compound is generally very stable and resistant to cleavage due to the strength of the sp² C-O bond. Cleavage typically requires harsh conditions with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). chemconnections.orgwikipedia.org

Acid-Catalyzed C-O Bond Cleavage

The cleavage of ethers in the presence of strong acids proceeds via protonation of the ether oxygen. masterorganicchemistry.com This initial step converts the ether into a better leaving group (an alcohol). Following protonation, a nucleophile (typically the conjugate base of the acid, such as I⁻ or Br⁻) attacks one of the carbon atoms of the C-O bond, leading to its cleavage. masterorganicchemistry.comlibretexts.orglibretexts.org

For diaryl ethers, cleavage is particularly difficult because the sp²-hybridized carbon of the aromatic ring is not susceptible to nucleophilic attack. masterorganicchemistry.com Therefore, the C-O bond is not easily broken.

Mechanistic Pathways (SN1 vs. SN2 Considerations)

The mechanism of ether cleavage, whether it follows an Sₙ1 or Sₙ2 pathway, depends on the nature of the groups attached to the ether oxygen. wikipedia.org

Sₙ2 Mechanism: This pathway is favored when the carbon atom being attacked is sterically unhindered (e.g., a methyl or primary alkyl group). The nucleophile attacks the carbon in a single, concerted step, leading to inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

Sₙ1 Mechanism: This pathway is favored when one of the groups attached to the ether can form a stable carbocation (e.g., a tertiary or benzylic group). The protonated ether first dissociates to form a carbocation and an alcohol, and then the nucleophile attacks the carbocation. wikipedia.org

In the case of this compound, both groups attached to the ether oxygen are aryl groups. Aryl cations are highly unstable, and the sp²-hybridized carbon is resistant to backside attack required for an Sₙ2 reaction. wikipedia.org Consequently, the cleavage of the C-O bond in this compound is mechanistically unfavorable under standard acidic conditions that would cleave alkyl ethers.

Ketone Functional Group Transformations

The acetyl groups in this compound can undergo a variety of transformations characteristic of ketones. These reactions provide routes to a diverse range of derivatives.

One notable transformation is the oxidation of the acetyl groups. For instance, 4,4'-diacetyldiphenyl ether can be oxidized using an alkali metal hypohalite in a haloform reaction to yield 4,4'-dicarboxydiphenyl ether. google.comvulcanchem.com This reaction proceeds via the formation of a trihalomethyl intermediate.

Another important reaction is the reduction of the ketone. The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com Further reduction to the corresponding alkane can be achieved under more forcing conditions, for example, through the Wolff-Kishner or Clemmensen reduction.

The acetyl groups can also serve as handles for further carbon-carbon bond formation. For example, they can participate in aldol (B89426) condensations if an α-hydrogen is present, although in the case of this compound, the methyl group of the acetyl moiety provides the site for enolate formation.

Table 3: Common Transformations of the Ketone Functional Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (Haloform) | NaOH, Br₂ | Carboxylic acid |

| Reduction | NaBH₄ | Secondary alcohol |

| Reductive Amination | H₂, NH₃, Ni catalyst | Amine |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester |

Aldol Condensation Reactions

Rearrangement Reactions

The ether linkage and aromatic rings of this compound and its derivatives allow for fascinating rearrangement reactions.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction specific to allyl aryl ethers and allyl vinyl ethers. libretexts.orglibretexts.org An allyl ether derivative of this compound, namely allyl (4-acetylphenyl) ether, can be synthesized and subsequently rearranged. When heated, this compound undergoes a byjus.combyjus.com-sigmatropic rearrangement to yield 2-allyl-4-acetylphenol. benthamopenarchives.comwikipedia.org

The mechanism is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. libretexts.orgnumberanalytics.com The allyl group migrates from the ether oxygen to the ortho position of the phenyl ring. This initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the stable aromatic phenol (B47542) product. libretexts.orgorganic-chemistry.org The reaction is thermally induced, though catalysts such as zinc powder can facilitate the reaction at lower temperatures. benthamopenarchives.com

If both ortho positions on the benzene (B151609) ring are blocked, the allyl group will undergo a subsequent Cope rearrangement to the para position, followed by tautomerization to the phenol. organic-chemistry.org

Chalcones derived from the aldol condensation of this compound (or more commonly, its 2'-hydroxy derivative) are important intermediates for the synthesis of flavanones, a subclass of flavonoids. innovareacademics.innih.gov This intramolecular cyclization reaction involves the nucleophilic attack of a phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone (B49325).

The reaction is often carried out in the presence of a base, which deprotonates the phenol to form a more nucleophilic phenoxide ion. This is followed by a Michael-type addition to the double bond, leading to the formation of the pyranone ring characteristic of flavanones. nih.gov Alternative methods, such as photochemical cyclization, can also be employed to achieve this transformation. nih.gov The synthesis of flavones can be achieved by the cyclization of the corresponding chalcone derivatives using a catalyst system like DMSO/Iodine. innovareacademics.in

Claisen Rearrangements of Allyl Aryl Ethers

Catalytic Reaction Mechanisms

This compound is both a product of and a substrate for various catalytic reactions, highlighting its importance in industrial and synthetic chemistry.

The primary industrial synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with acetyl chloride or acetic anhydride (B1165640). vulcanchem.comresearchgate.net This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid (e.g., AlCl₃) or a solid acid catalyst like a cation exchange resin. vulcanchem.comresearchgate.net The catalyst activates the acylating agent, generating a potent electrophile (the acylium ion), which then attacks the electron-rich diphenyl ether ring, preferentially at the para position due to steric and electronic factors.

Furthermore, this compound and its derivatives are substrates in various metal-catalyzed cross-coupling and functionalization reactions. For instance, the electrocatalytic hydrogenation (ECH) of 2-phenoxyacetophenone, a structural isomer, has been studied as a model for lignin (B12514952) depolymerization, using copper foils as electrocatalysts to cleave the β-O-4 linkage. tandfonline.com Copper catalysts have also been employed in the synthesis of benzanilides from 2-phenoxyacetophenones through an aerobic oxidative process. rsc.org Palladium catalysts are effective in α-arylation reactions of aryloxyketones for synthesizing substituted benzofurans and in transfer hydrogenation reactions. chemmethod.comacs.org

These catalytic processes are crucial as they often provide efficient and selective routes to valuable chemical intermediates and products under controlled conditions.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Acetylphenyl ether, ¹H and ¹³C NMR are fundamental, while other nuclei like ¹⁹F and ³¹P become relevant when studying its derivatized forms. researchgate.netchemchart.comresearchgate.net

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment and proximity to other atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 6.50–8.16 ppm. researchgate.net The methyl protons of the acetyl group are highly characteristic and present as a sharp singlet. For instance, in derivatives of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide, this singlet is observed at chemical shifts such as 2.38 ppm, 2.37 ppm, and 2.32 ppm. researchgate.net In other contexts, this acetyl group's methyl signal is noted between δ 2.5–2.6 ppm. For 4'-phenoxyacetophenone (B1582894) specifically, the methyl proton signal is found at approximately 2.601 ppm. chemicalbook.com

The following table summarizes the observed ¹H NMR chemical shifts for the methyl protons in this compound and related compounds.

| Compound/Derivative | Solvent | Chemical Shift (δ) of Acetyl Protons (ppm) |

| N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | CDCl₃ | 2.38 |

| N-(p-acetylphenyl)-N-(diphenylphosphinothioyl)-P,P-diphenylphosphinothioic amide | CDCl₃ | 2.37 |

| N-(p-acetylphenyl)-N-(diphenylphosphinoselenoyl)-P,P-diphenylphosphinoselenoic amide | CDCl₃ | 2.32 |

| cis-PdCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 2.41 |

| cis-PtCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 2.50 |

| 4'-Phenoxyacetophenone | CDCl₃ | 2.601 |

| (E)-1-(4-acetylphenyl)-3-phenylprop-2-en-1-one | CDCl₃ | 2.66 |

| 1,3,5-Tris(4-acetylphenyl)benzene | CDCl₃ | 2.66 |

This table is populated with data from multiple sources. researchgate.netchemicalbook.comrsc.org

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The spectrum reveals distinct signals for each unique carbon atom, with the carbonyl and methyl carbons of the acetyl group being particularly diagnostic.

The carbonyl carbon (C=O) of the acetyl group in derivatives of N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide appears at δ 196.2 ppm, 197.3 ppm, and 197.0 ppm. researchgate.net The corresponding methyl carbon (CH₃) signals are found at δ 25.9 ppm, 26.5 ppm, and 26.3 ppm, respectively. researchgate.net In related structures, the acetyl carbon can resonate at approximately 200 ppm. For 4'-phenoxyacetophenone, the molecular formula is C₁₄H₁₂O₂. nih.gov

Below is a table compiling ¹³C NMR data for the acetyl group in various this compound derivatives.

| Compound/Derivative | Solvent | Chemical Shift (δ) of Carbonyl Carbon (ppm) | Chemical Shift (δ) of Methyl Carbon (ppm) |

| N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide | CDCl₃ | 196.2 | 25.9 |

| N-(p-acetylphenyl)-N-(diphenylphosphinothioyl)-P,P-diphenylphosphinothioic amide | CDCl₃ | 197.3 | 26.5 |

| N-(p-acetylphenyl)-N-(diphenylphosphinoselenoyl)-P,P-diphenylphosphinoselenoic amide | CDCl₃ | 197.0 | 26.3 |

| cis-PdCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 195.0 | 25.8 |

| cis-PtCl₂[N-(p-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide-κ²P,P'] | CDCl₃ | 195.2 | 26.0 |

| (E)-1-(4-acetylphenyl)-3-phenylprop-2-en-1-one | CDCl₃ | 197.7 | 27.1 |

| 1,3,5-Tris(4-acetylphenyl)benzene | CDCl₃ | 197.69 | 26.67 |

This table is populated with data from multiple sources. researchgate.netrsc.org

Other Multinuclear NMR Techniques (e.g., ¹⁹F NMR, ³¹P NMR)

When this compound is modified to include other NMR-active nuclei, such as fluorine or phosphorus, multinuclear NMR techniques become essential for characterization.

¹⁹F NMR: For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy offers a wide chemical shift range, which helps in resolving different fluorine environments within the molecule. wikipedia.org This technique is highly sensitive due to the 100% natural abundance of the ¹⁹F isotope. wikipedia.org For example, in studies of fluorinated iron porphyrin complexes, ¹⁹F NMR is used to identify oxidation, spin, and ligation states.

³¹P NMR: In the case of phosphorylated derivatives of this compound, ³¹P NMR is a powerful tool. The chemical shifts in ³¹P NMR are sensitive to the electronic and steric environment of the phosphorus atom. mdpi.comnih.gov For instance, in N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide, the ³¹P NMR spectrum shows a signal at 59.38 ppm. researchgate.net Its disulfide and diselenide derivatives show signals at 70.39 ppm and 70.15 ppm, respectively. researchgate.net The coordination of this ligand to palladium(II) and platinum(II) shifts the ³¹P signal to 83.71 ppm and 52.29 ppm, respectively. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in this compound. researchgate.net The most prominent absorption band in its FT-IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the range of 1740-1720 cm⁻¹. uc.edu In N-(4-acetylphenyl)methanesulfonamide, a related compound, this C=O stretch is observed around 1680 cm⁻¹. Another key feature is the C-O stretching of the ether linkage, which is generally found in the 1300-1000 cm⁻¹ region. uc.edu For 4-acetylphenyl propargyl ether, the presence of a 1,4-disubstituted aromatic ring is also confirmed by its IR spectrum. chegg.com

The table below lists characteristic FT-IR absorption bands for functional groups found in this compound and related structures.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| Carbonyl (Ketone) | C=O Stretch | 1725-1705 | uc.edu |

| Ether | C-O Stretch | 1300-1000 | uc.edu |

| Aromatic Ring (1,4-disub.) | C-H Bending | 900-690 | uc.edu |

| Sulfonamide (in derivatives) | S=O Asymmetric Stretch | ~1330 | |

| Sulfonamide (in derivatives) | S=O Symmetric Stretch | ~1150 |

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy complements FT-IR by providing information on molecular vibrations. It is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov While specific Raman data for this compound is not extensively detailed in the provided context, the technique is valuable for studying related aromatic compounds. For instance, in 4-aminothiophenol (B129426) (4-ATP), characteristic Raman bands are observed at 1004, 1076, 1142, 1169, and 1579 cm⁻¹, which are enhanced in Surface-Enhanced Raman Scattering (SERS) studies. researchgate.net Raman spectroscopy can be a powerful tool for confirming the aromatic ring structures and other symmetric features within the this compound molecule. thermofisher.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide significant structural information based on fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS analysis, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner.

The fragmentation of ethers in EI-MS can proceed through several pathways, including the homolytic cleavage of a C-C bond adjacent to the oxygen (alpha-cleavage) or the heterolytic cleavage of the C-O bond. youtube.comlibretexts.org For aromatic ethers, the stability of the aromatic ring influences the fragmentation, often leading to characteristic ions. The mass spectrum of a related compound, 1-[4-(4-acetylphenoxy)phenyl]ethanone, shows a molecular ion peak and several key fragment peaks. nih.gov The analysis of these fragmentation patterns is crucial for structural confirmation. nih.gov

| Compound | NIST Number | Library | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest | Source |

|---|---|---|---|---|---|---|

| 1-[4-(4-Acetylphenoxy)phenyl]ethanone | 133925 | mainlib | 239 | 254 | - | nih.gov |

| 4-Acetylphenyl methanesulfonate | 243562 | mainlib | 199 | 121 | 214 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing less volatile or thermally fragile molecules. Instead of causing extensive fragmentation, ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This makes it an excellent method for accurately determining the molecular weight of a compound.

In research involving derivatives of this compound, ESI-MS is used to confirm the mass of the synthesized products. For example, in the analysis of 1,2,4-Tris(4-acetylphenyl)benzene, a larger derivative, ESI-MS was used to identify the protonated molecular ion [M+H]⁺ at an m/z of 433. rsc.org This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the crystal structure, from the unit cell dimensions to the precise position of every atom.

Single Crystal X-ray Diffraction provides the most detailed structural information, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state. warwick.ac.uk While a crystal structure for the parent this compound is not prominently featured in the cited literature, the technique has been extensively applied to its derivatives to confirm their molecular structures unequivocally. researchgate.netresearchgate.net

For instance, the crystal structure of a tetraketone derivative, 1,1'-(4,4'-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))diethanone, was determined by single crystal X-ray diffraction. mdpi.com Similarly, the structures of various thiourea (B124793) and chalcone (B49325) derivatives containing the 4-acetylphenyl moiety have been elucidated, providing critical insights into their conformation and supramolecular assembly. researchgate.net This data is crucial for understanding structure-property relationships.

| Compound Name | Formula | Crystal System | Space Group | Key Cell Dimensions | Source |

|---|---|---|---|---|---|

| Compound 2a from cited study | C₃₈H₃₆O₈ | Monoclinic | P 2(1)/n | a=9.0395 Å, b=12.6114 Å, c=13.8166 Å, β=95.875° | mdpi.com |

| (p-CH₃CO)C₆H₄N(P(S)Ph₂)₂ (Compound 2) | - | Orthorhombic | Pbca | - | researchgate.net |

| 1-(4-Acetylphenyl)-3-butyrylthiourea | C₁₃H₁₆N₂O₂S | Monoclinic | P21/n | a=11.7752 Å, b=3.8677 Å, c=27.4126 Å, β=92.734° | researchgate.net |

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org Unlike single-crystal XRD, PXRD provides information from a polycrystalline powder, yielding a diffraction pattern that serves as a fingerprint for a specific crystalline phase. spbu.ru This technique is essential for phase identification, assessing sample purity, and characterizing different polymorphic forms. thesolubilitycompany.com Experimental powder XRD patterns have been recorded for materials involving this compound, confirming its crystalline nature and providing a standard pattern for material characterization. core.ac.uk

Single Crystal X-ray Diffraction for Solid-State Structure

Chromatographic Separations in Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. In the context of research involving this compound, column chromatography is a fundamental tool for the purification of reaction products.

This technique relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). rochester.edu For the purification of this compound and its derivatives, researchers commonly employ silica gel column chromatography. rsc.org The choice of eluent, often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is optimized to achieve effective separation. bg.ac.rsunits.itsemanticscholar.org For example, a derivative was purified using an eluent of 5% ethyl acetate in petroleum ether. bg.ac.rs The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound and its derivatives. In one instance, the enantiomeric excess (ee) of a derivative, (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide, was determined using a Chiralcel AD-H column. rsc.org Another study utilized a Chiralcel AS-H column to analyze a similar compound. rsc.org For the separation of 4-Acetylphenyl acetate, a related compound, a reverse-phase (RP) HPLC method employing a Newcrom R1 column with a mobile phase of acetonitrile (B52724) (MeCN), water, and phosphoric acid has been described. sielc.com This method is noted for its scalability, making it suitable for preparative separations to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is suggested as a substitute for phosphoric acid. sielc.com The availability of columns with smaller 3 µm particles also allows for rapid Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: HPLC Analysis Parameters for this compound Derivatives

| Parameter | (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)butanamide | (S)-3-(4-acetylphenyl)-N-(2-(pyridin-2-yl)propan-2-yl)pentanamide | 4-Acetylphenyl acetate |

| Column | Chiralcel AD-H | Chiralcel AS-H | Newcrom R1 |

| Mobile Phase | Hexane/Isopropanol (90/10) | Hexane/Isopropanol (80/20) | Acetonitrile/Water/Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |

| Detection | Not specified | Not specified | Not specified |

| Retention Times | tr = 9.6 min (major), 11.4 min (minor) | tr = 7.5 min (major), 9.5 min (minor) | Not applicable |

This table presents data from various research studies and is for illustrative purposes. rsc.orgsielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful tool for the analysis of this compound and related volatile compounds. google.com It is often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. nih.gov A general GC method for analyzing reaction products involves an Agilent 7820A series gas chromatograph with an Agilent 19091J-413HP-5 column. The temperature program for such an analysis can be quite detailed, starting at an initial temperature and ramping up to a final temperature to ensure separation of all components. The GC yield of products and conversion of substrates are often determined using an internal standard method.

Table 2: Example of GC Operating Conditions for Analysis

| Parameter | Value |

| Instrument | Agilent 7820A series |

| Column | Agilent 19091J-413HP-5 (30.0 m × 320 μm × 0.25 μm) |

| Injection Temperature | 250 °C |

| Injection Volume | 1 µL |

| Detector Temperature | 300 °C (FID) |

| Carrier Gas | Not specified |

| Oven Program | Initial Temp: 40 °C (1 min hold), Ramp 1: 4 °C/min to 100 °C (5 min hold), Ramp 2: 30 °C/min to 320 °C (5 min hold) |

This table outlines typical GC parameters used in chemical research and may not be specific to this compound itself.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions, including those that synthesize this compound or its precursors. core.ac.ukjk-sci.comaga-analytical.com.pl By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the disappearance of reactants and the appearance of the product spot. libretexts.org The separation is based on the differential partitioning of compounds between the stationary phase (commonly silica gel) and the mobile phase (a solvent system). jk-sci.com Visualization is typically achieved using UV light or a chemical stain like potassium permanganate. In the synthesis of chalcone derivatives from N-(4-acetylphenyl)cyclopropane carboxamide, TLC was explicitly used to monitor the reaction's progress. asianpubs.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For polymers derived from or incorporating the 4-acetylphenyl moiety, these methods provide critical data on thermal stability and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. eltra.com This technique is essential for determining the thermal stability and decomposition profile of materials. For polymers synthesized using N-(4-acetylphenyl)maleimide, TGA has been used to evaluate their thermal stability. researchgate.netsapub.org In one study, copolymers showed a one-step mass loss process and were found to be stable at temperatures up to 300°C. sapub.org The initial decomposition temperature, determined by TGA, provides valuable information about the material's heat resistance. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with transitions in a material as a function of temperature. core.ac.uk This is particularly useful for determining the glass transition temperature (Tg) of polymers and the melting point (Tm) and decomposition temperature of crystalline compounds. researchgate.netsapub.org For copolymers of N-(4-acetylphenyl)maleimide, DSC was used to determine Tg values, which were observed to increase with the content of the APMI monomer in the copolymer. sapub.org In another case, the DSC thermogram of a compound showed an exothermic peak with an onset decomposition temperature of 328.8 °C. researchgate.net DSC can also be adapted to measure boiling points and vapor pressures of volatile substances. tainstruments.com

Table 3: Thermal Properties of N-(4-Acetylphenyl)maleimide (APMI) Copolymers

| Property | Value | Method |

| Thermal Stability (TGA) | Stable up to 300°C | TGA at 10°C/min |

| Glass Transition (Tg) | 175 - 228°C | DSC |

This table summarizes findings on copolymers containing the N-(4-acetylphenyl)maleimide unit. sapub.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. wiley-vch.de This analysis is crucial for confirming the empirical formula of a newly synthesized compound like this compound or its derivatives. The experimentally found percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. For instance, in the synthesis of N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)cyclopropane carboxamide, the calculated elemental composition was C, 74.75%; H, 5.96%; N, 4.36%, which closely matched the found values of C, 74.70%; H, 5.93%; N, 4.31%. asianpubs.org Similarly, for N-(4-acetylphenyl)maleimide, the calculated values were C, 66.98%; H, 4.19%; N, 6.50%, and the found values were C, 67.41%; H, 4.20%; N, 6.35%. sapub.org These analyses are often performed using a CHNS Elemental Analyzer.

Computational and Theoretical Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni.luhud.ac.uk It has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost. biomedres.us DFT calculations are employed to determine the ground-state electronic energy, electron density, and other molecular properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in describing chemical reactivity and electronic properties. matrixscientific.comnumberanalytics.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. numberanalytics.comresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netmalayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. biomedres.usmalayajournal.orgnih.gov A smaller gap generally implies higher chemical reactivity and lower kinetic stability. biomedres.us

While specific DFT calculations for 4-acetylphenyl ether are not detailed in the surveyed literature, studies on closely related compounds containing the acetylphenyl moiety offer valuable insights. For instance, a DFT study at the B3LYP/6–311+ G(d,p) level on 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone provided detailed FMO analysis. researchgate.netiucr.orgiucr.org The electron density in the HOMO of this molecule is distributed across the molecule, while the LUMO is also delocalized, indicating the potential for intramolecular charge transfer. iucr.org The calculated energy values for this related compound are presented below. iucr.orgiucr.org

Table 1: FMO Parameters for a Related Acetylphenyl-Containing Compound

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.7179 | iucr.orgiucr.org |

| ELUMO | -3.0454 | iucr.orgiucr.org |

This data pertains to 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and is presented as an illustrative example.

Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. DFT methods are widely used for this purpose. biomedres.usnih.gov The optimization provides key geometrical parameters, including bond lengths, bond angles, and dihedral (torsion) angles.

Theoretical vibrational analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. scirp.org These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the observed spectral bands. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets, requiring the application of a scaling factor (commonly around 0.96 for B3LYP methods) for better agreement. scirp.orgresearchgate.net

For this compound, key characteristic vibrations would include the stretching of the carbonyl (C=O) groups, the asymmetric and symmetric stretching of the C-O-C ether linkage, and various stretching and bending modes of the aromatic rings. mdpi.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Characteristic of sp² C-H bonds. |

| Carbonyl C=O Stretch | 1700-1670 | A strong, sharp band in the IR spectrum. mdpi.com |

| Aromatic C=C Stretch | 1610-1500 | Multiple bands indicating the phenyl rings. |

| C-O-C Asymmetric Stretch | 1270-1200 | Characteristic of the diaryl ether linkage. |

| C-O-C Symmetric Stretch | ~1040 | Often weaker than the asymmetric stretch. |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electronic structure. nih.gov These "global reactivity descriptors" are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). biomedres.usnih.gov

Chemical Potential (μ): Measures the escaping tendency of an electron from a system. It is approximated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. biomedres.us

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability. nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ² / (2η). nih.goviucr.org

Using the FMO energies from the related compound in Table 1 as an illustrative example, these descriptors can be calculated to predict reactivity. A high electrophilicity index suggests the molecule is a strong electrophile. iucr.org

Table 4: Calculated Reactivity Descriptors for a Related Acetylphenyl-Containing Compound

| Descriptor | Formula | Value | Reference |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.88 eV | iucr.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.84 eV | iucr.org |

| Chemical Softness (S) | 1 / η | 0.54 eV⁻¹ | nih.gov |

This data is derived from the FMO energies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and is for illustrative purposes.

Vibrational Frequency Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. researchgate.net This technique allows for the study of dynamic processes and the determination of thermodynamic properties.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different environments (e.g., in vacuum vs. various solvents).

Study the flexibility of the molecule, particularly the rotation around the ether linkage and the movement of the acetyl groups.

Simulate its interaction with other molecules, surfaces, or biological macromolecules. researchgate.net

Predict properties like solvation free energy and diffusion coefficients.

While no specific MD simulation studies focused solely on this compound were identified in the literature reviewed, the methodology is a standard tool for understanding the behavior of organic molecules in the condensed phase.

Intermolecular Interaction Analysis

The behavior of molecules in solids and liquids is governed by intermolecular interactions. libretexts.orgnumberanalytics.com For this compound, several types of non-covalent interactions are expected to be significant:

Dipole-Dipole Interactions: Arising from the polar carbonyl (C=O) groups.

London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic C-H donors and the oxygen atoms of the ether or carbonyl groups as acceptors.

π-π Stacking: Attractive interactions can occur between the electron-rich aromatic rings of adjacent molecules.

Computational methods are crucial for analyzing these interactions. Crystal structure prediction can suggest likely packing arrangements. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice. researchgate.netiucr.org It maps the different types of close contacts, highlighting the most significant interactions responsible for the crystal packing. rsc.org Furthermore, interaction energy calculations, often using DFT, can quantify the strength of these non-covalent bonds, breaking them down into electrostatic, dispersion, and other components. iucr.org

Hirshfeld Surface Analysis

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein, to form a stable complex. sarpublication.comscielo.br This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms at a molecular level.

The 4-acetylphenyl moiety is a common fragment in molecules designed to interact with enzymatic targets. Docking studies provide detailed models of these interactions. For instance, a derivative containing a 4-acetylphenyl group was docked into the active site of the Mycobacterium tuberculosis InhA enzyme (PDB ID: 1HZP). researchgate.netiucr.org The study reported a strong binding affinity, indicating a favorable interaction between the ligand and the enzyme's active site. researchgate.netiucr.org The molecular electrostatic potential (MEP) map of such compounds often shows that the acetyl oxygen atom is a nucleophilic site, making it a prime location for interaction with electrophilic sites within the enzyme's binding pocket. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a 4-Acetylphenyl Derivative

| Ligand | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Source |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium Tuberculosis InhA | 1HZP | -8.5 | researchgate.netiucr.org |

Analysis of the receptor's binding site is crucial for understanding ligand interactions. In studies targeting the flavivirus envelope protein, a binding pocket that accommodates a β-OG detergent molecule was identified as a target for inhibitors. nih.gov This pocket is characterized by both hydrophilic and hydrophobic regions. nih.gov Compounds containing a 4-acetylphenyl group have been designed and synthesized to target such sites. nih.gov Radioligand binding assays are an experimental method used to determine the binding affinity (Ki) of compounds to specific receptors, such as the sigma-1 (S1R) and sigma-2 (S2R) receptors, providing quantitative data to complement computational predictions. acs.org

Enzyme-Ligand Interaction Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org These models are used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govresearchgate.net

The process involves calculating molecular descriptors that quantify various physicochemical and structural properties of a series of compounds. nih.gov These descriptors are then correlated with experimental activity data using statistical methods to build a predictive model. researchgate.net While a specific QSAR model for this compound was not found, compounds bearing the 4-acetylphenyl moiety are frequently included in such studies. nih.gov The statistical robustness of a QSAR model is evaluated using several parameters, as shown in the table below.

Table 3: Key Statistical Parameters for Evaluating QSAR Models

| Parameter | Symbol | Description | Acceptable Value | Source |

| Coefficient of Determination | R² | Measures the goodness of fit of the model. | > 0.6 | nih.gov |

| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model. | Close to R² | nih.gov |

| Cross-validation Coefficient (Leave-One-Out) | Q² or q² | Measures the internal predictive ability of the model. | > 0.5 | farmaciajournal.com |

| Predictive R² | R²pred | Measures the external predictive ability on a test set. | > 0.5 | frontiersin.org |

| F-statistic | F | A measure of the statistical significance of the model. | High value | frontiersin.org |

| Standard Error of Estimate | SEE | Measures the absolute error of the model's predictions. | Low value | frontiersin.org |

Thermodynamic Stability Analysis

Thermodynamic stability is a critical property that influences the handling, formulation, and biological application of a chemical compound. For derivatives containing the 4-acetylphenyl group, thermal stability is often assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). researchgate.net TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions, such as melting. rsc.orgresearchgate.net

Studies on polymers incorporating N-(4-acetylphenyl)-maleimide have shown that these materials exhibit high thermal stability, with decomposition temperatures often above 230°C. researchgate.net In a different context, the thermodynamic properties of enzyme-ligand complexes have been investigated by determining the pKa values of ionizable groups. For a 4-nitrophenylacetyl-CoA (4NPA-CoA) ligand, a structural analog, the pKa of the α-proton was found to shift dramatically from 13.56 in the free ligand to 4.9 when bound to the MCADH enzyme, reflecting significant stabilization of the carbanion intermediate within the enzyme's active site. d-nb.info

Advanced Applications in Materials Science

Polymeric Materials Development

4-Acetylphenyl ether serves as a key building block for a new generation of polymeric materials, particularly in the synthesis of specialized polyketones that bridge the gap between existing commercial polymers.

Recent research has highlighted a novel method for synthesizing polyketones through a manganese-catalyzed reaction involving the coupling of diketones and diols. nih.govchemrxiv.orgworktribe.com In this methodology, this compound is utilized as the diketone feedstock specifically to incorporate ether functionalities into the polymer backbone, leading to the formation of polyarylalkylketones (PAAKs). nih.govacs.org This approach is significant as it provides access to a new class of polyketones that contain a mix of aryl, alkyl, and ether groups, distinct from traditional aliphatic polyketones or polyaryletherketones (PAEKs). nih.govchemrxiv.org

The polymerization process involves coupling this compound with a variety of aromatic and aliphatic diols. worktribe.comacs.org This reaction has been shown to produce polyketones in yields ranging from moderate to excellent. chemrxiv.orgacs.org A notable example includes the successful coupling of this compound with D-Isosorbide, a commercially available diol derived from sugar, which results in a semi-renewable polyketone. nih.govacs.org The resulting polymers have been characterized using analytical techniques such as IR spectroscopy and 13C CP/MAS solid-state NMR spectroscopy, which confirmed the presence of the expected carbonyl (C=O), aromatic, and aliphatic groups within the polymer structures. nih.govworktribe.comacs.org

Table 1: Synthesis of Polyarylalkylketones (PAAKs) using this compound This interactive table summarizes the outcomes of coupling this compound with various diols as reported in scientific literature.

| Diketone | Diol | Resulting Polymer | Isolated Yield (%) |

| This compound | 1,4-Benzenedimethanol (B118111) | PAAK-7 | 89% |

| This compound | 1,3-Benzenedimethanol | PAAK-8 | 85% |

| This compound | 1,4-Cyclohexanedimethanol | PAAK-9 | 71% |

| This compound | 1,6-Hexanediol | PAAK-10 | 65% |

| This compound | 1,10-Decanediol | PAAK-11 | 75% |

| This compound | D-Isosorbide | PAAK-12 | 61% |